3,6-二氟-9H-咔唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

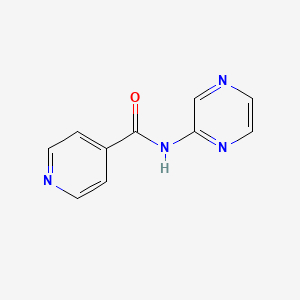

3,6-Difluoro-9H-carbazole is a compound with the molecular formula C12H7F2N . It has a molecular weight of 203.19 g/mol . It is used as an efficient optical material and enhances the transport of light in the visible range. It is often used as a dopant in organic semiconductors .

Molecular Structure Analysis

The molecular structure of 3,6-difluoro-9H-carbazole consists of a carbazole core with fluorine atoms at the 3 and 6 positions . The InChI code for this compound is1S/C12H7F2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H . Physical And Chemical Properties Analysis

3,6-Difluoro-9H-carbazole is a solid at room temperature . It has a boiling point of 362.5±22.0 C at 760 mmHg and a melting point of 198.9-200.8 C . The compound has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .科学研究应用

环境化学和污染研究

- 环境中的卤代咔唑:卤代咔唑,包括 3,6-二氟-9H-咔唑的衍生物,已在环境样品中检测到,并且由于其持久性和潜在的类二恶英毒理作用而引起关注。研究表明,它们在环境中的存在可能与卤代靛蓝染料的生产有关,突出了这些污染物的人为来源 (Parette 等,2015).

材料科学和发光应用

- 用于 OLED 的咔唑基分子:研究重点是咔唑基分子,特别是具有供体-受体结构的分子,以用于有机发光二极管 (OLED)。这些化合物因其在发光应用中的光物理性质和性能而具有重要意义,展示了咔唑衍生物在开发先进材料中的多功能性 (Ledwon,2019).

有机化学与合成

- 咔唑的合成:钯催化的级联反应,用于通过 C-H 键活化将吲哚环化 π 延伸为咔唑,因其合成稠合芳香体系的效率而受到研究。这种方法促进了简单芳香族化合物直接转化为功能多样化的材料,表明 3,6-二氟-9H-咔唑衍生物在合成有机化学中的重要性 (Dinda 等,2020).

抗氧化活性

- 咔唑生物碱的抗氧化活性:咔唑衍生物,包括多取代的衍生物,已被探索其抗氧化活性。这些化合物的合成和评估显示出有希望的结果,表明在设计新型抗氧化剂方面具有潜在应用 (Hieda,2017).

导电聚合物和电子

- 用于电子器件的聚咔唑:由于导电聚合物在各种电子应用(例如 OLED 和电容器)中的需求,聚咔唑及其衍生物的合成和应用受到了新的关注。这篇综述重点介绍了咔唑基材料的最新发展,强调了它们在电子工业中的重要性 (Bekkar 等,2020).

安全和危害

未来方向

Carbazole derivatives, including 3,6-difluoro-9H-carbazole, have been studied for their potential in optoelectronic applications . The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for integration into polymers and also possesses improved stability and triplet energy . Future research may focus on understanding the structure-property relationships and fostering innovative solutions for next-generation opto-electronic applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-difluoro-9H-carbazole involves the synthesis of 3,6-difluoro-9H-carbazole-1-carboxylic acid followed by decarboxylation to yield the final product.", "Starting Materials": [ "2,7-difluoro-9H-carbazole", "Bromine", "Sodium hydroxide", "Sodium nitrite", "Copper(I) iodide", "Copper(II) sulfate", "Sodium carbonate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Bromination of 2,7-difluoro-9H-carbazole with bromine in the presence of sodium hydroxide to yield 3,6-difluoro-9H-carbazole-2,7-dibromide", "Conversion of 3,6-difluoro-9H-carbazole-2,7-dibromide to 3,6-difluoro-9H-carbazole-2,7-dinitroso compound by reaction with sodium nitrite and copper(I) iodide", "Reduction of 3,6-difluoro-9H-carbazole-2,7-dinitroso compound with sodium borohydride to yield 3,6-difluoro-9H-carbazole-2,7-diamine", "Acetylation of 3,6-difluoro-9H-carbazole-2,7-diamine with acetic anhydride in the presence of sodium acetate to yield 3,6-difluoro-9H-carbazole-2,7-diacetamide", "Hydrolysis of 3,6-difluoro-9H-carbazole-2,7-diacetamide with hydrochloric acid to yield 3,6-difluoro-9H-carbazole-2,7-dicarboxylic acid", "Decarboxylation of 3,6-difluoro-9H-carbazole-2,7-dicarboxylic acid with copper(II) sulfate and sodium carbonate in the presence of sodium bicarbonate to yield 3,6-difluoro-9H-carbazole" ] } | |

CAS 编号 |

1041143-98-9 |

分子式 |

C12H7F2N |

分子量 |

203.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。